2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Synthesis

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine core with an 8-methyl substituent and a 3-ethylamine side chain. It is primarily utilized in medicinal chemistry as a versatile intermediate for kinase inhibitor programs, GPCR modulator synthesis, and fragment-based drug discovery.

Molecular Formula C9H12N4
Molecular Weight 176.223
CAS No. 1216202-12-8
Cat. No. B2358961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine
CAS1216202-12-8
Molecular FormulaC9H12N4
Molecular Weight176.223
Structural Identifiers
SMILESCC1=CC=CN2C1=NN=C2CCN
InChIInChI=1S/C9H12N4/c1-7-3-2-6-13-8(4-5-10)11-12-9(7)13/h2-3,6H,4-5,10H2,1H3
InChIKeyCGSQZZPEMBEGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8): Core Scaffold & Procurement Relevance


2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole-pyridine core with an 8-methyl substituent and a 3-ethylamine side chain . It is primarily utilized in medicinal chemistry as a versatile intermediate for kinase inhibitor programs, GPCR modulator synthesis, and fragment-based drug discovery [1]. The compound's molecular formula is C9H12N4 with a molecular weight of 176.22 g/mol . Its structural features—specifically the ethylamine linker at position 3 and the methyl group at position 8—differentiate it from closely related methanamine and des-methyl analogs that dominate commercial catalogs and the patent literature [2].

Why 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Cannot Be Replaced by Generic Analogs


Substituting 2-{8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine with a generic triazolopyridine analog without careful consideration of the linker length and substitution pattern introduces significant risk in both chemical derivatization and biological targeting. The ethylamine linker at position 3 provides two methylene units between the triazolopyridine core and the primary amine, offering distinct conformational flexibility and steric properties compared to the more rigid methylamine analogs (e.g., CAS 1020033-72-0) or the alpha-methyl branched ethanamine variants (e.g., CAS 900641-16-9) . In published structure-activity relationship (SAR) studies on triazolopyridine-based kinase inhibitors and GPCR modulators, variations in the amine linker length and the presence/absence of the 8-methyl group have been shown to alter binding affinity by orders of magnitude [1]. Furthermore, the 8-methyl substituent modulates the electronic properties of the pyridine ring, influencing both reactivity in downstream synthetic steps and lipophilicity (LogP 0.54 for the target compound vs. -0.49 for the 6-methyl regioisomer), which impacts solubility, membrane permeability, and metabolic stability profiles . Generic substitution without matching these precise structural features can lead to failed reactions, altered biological activity, and irreproducible results.

Quantitative Differentiation Evidence for 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8) vs. Closest Analogs


Ethylamine vs. Methylamine Linker: Conformational Flexibility and Steric Footprint

The target compound features an ethylamine (-CH2-CH2-NH2) side chain at the 3-position, whereas the closest commercial analog, (8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 1020033-72-0), contains a shorter methylamine (-CH2-NH2) linker . The additional methylene unit in the target compound increases the number of rotatable bonds from 1 to 2, providing greater conformational degrees of freedom . This expanded reach and flexibility can be critical for accessing distal binding pockets in target proteins, as demonstrated by the structurally related adenosine A2B antagonist MRS 1754, where the methylamine variant achieves a Ki of 1.45 ± 0.21 nM at the human A2B receptor [1]. The ethylamine linker may offer distinct docking geometries compared to the methylamine analog, potentially altering selectivity profiles across related receptor subtypes or kinase targets.

Medicinal Chemistry Fragment-Based Drug Design Kinase Inhibitor Synthesis

Lipophilicity (LogP) Differentiation: 8-Methyl vs. 6-Methyl Regioisomer

The target compound (8-methyl substitution) exhibits a calculated LogP of 0.54, indicating moderate lipophilicity . In contrast, the 6-methyl regioisomer, (6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 1020033-68-4), has a calculated LogP of -0.49 . This >1.0 LogP unit difference reflects the significant impact of methyl group positioning on the pyridine ring's electronic distribution and solvation properties. The 8-methyl substitution places the methyl group adjacent to the bridgehead nitrogen, where it can influence the basicity of the pyridine nitrogen (predicted pKa ~3.72 for the parent 8-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold) . Higher lipophilicity generally correlates with enhanced membrane permeability, potentially improving cellular uptake in cell-based assays and oral bioavailability in vivo.

Physicochemical Profiling ADME Optimization Lead Optimization

Topological Polar Surface Area (TPSA) Comparison: Target vs. Des-Methyl Analog

The target compound has a calculated TPSA of 56.21 Ų , which falls within the generally accepted range for oral bioavailability (<140 Ų) and approaches the threshold for favorable CNS penetration (<60-70 Ų). The 8-methyl substituent contributes to a lower TPSA compared to hydroxyl- or carboxyl-substituted analogs, while the ethylamine side chain adds polar surface area relative to the unsubstituted parent scaffold. This TPSA value represents a balanced profile that supports both aqueous solubility (via the primary amine) and membrane permeability (via the aromatic core and methyl group). The unsubstituted 2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine (without the 8-methyl group) would be expected to have a slightly higher TPSA-to-molecular-weight ratio, reducing its drug-likeness for certain applications.

Drug-Likeness CNS Penetration Permeability Prediction

Primary Amine Functionality: Synthetic Versatility vs. Tetrahydro and Alpha-Methyl Analogs

The target compound presents a primary amine (-NH2) at the terminus of its ethylamine side chain, enabling a wide range of downstream derivatization reactions including amide bond formation, reductive amination, sulfonamide synthesis, and urea/guanidine formation . This contrasts with the tetrahydro analog (2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine), where saturation of the pyridine ring alters the electronic character and conformational preferences of the scaffold [1]. Additionally, the alpha-methyl branched analog (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine, CAS 900641-16-9) introduces chirality and steric hindrance at the amine-adjacent carbon, potentially limiting reaction yields in amide coupling or requiring chiral resolution steps . The linear ethylamine architecture of the target compound provides an unhindered primary amine that is expected to react more efficiently in high-throughput parallel synthesis and library production workflows.

Parallel Synthesis Library Generation Amide Coupling

Patent Landscape: Under-Explored Ethylamine Series Offers IP Differentiation

A survey of the patent literature reveals that the majority of biologically characterized [1,2,4]triazolo[4,3-a]pyridine derivatives feature either a 3-methanamine or a 3-(1-aminoethyl) substitution pattern, as exemplified by the p38 MAPK inhibitor patents (WO2010094956A1) [1], mGlu2 PAM patents (WO2011116356A2) [2], and MET inhibitor patents [3]. The 3-ethylamine variant represented by the target compound (CAS 1216202-12-8) is comparatively under-represented in both patent examples and primary literature. This structural gap represents an opportunity for intellectual property differentiation: novel chemical matter based on the ethylamine scaffold may fall outside existing patent claims that focus on methylamine and alpha-methyl ethanamine linkers. The combination of the 8-methyl substituent with the ethylamine linker creates a distinct chemical space that has not been exhaustively claimed in major triazolopyridine patent families.

Intellectual Property Patent Analysis Scaffold Hopping

Optimal Application Scenarios for 2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8)


Kinase Inhibitor Lead Optimization Requiring Modulate Lipophilicity

Medicinal chemistry teams developing kinase inhibitors based on the triazolopyridine scaffold should prioritize CAS 1216202-12-8 when the target product profile demands moderate lipophilicity (LogP ~0.54) for balanced ADME properties. The 8-methyl substitution provides a >1 LogP unit increase compared to the 6-methyl regioisomer (LogP -0.49), translating to approximately 10-fold higher membrane partitioning [1]. This property is particularly valuable for programs targeting intracellular kinases where cellular permeability is rate-limiting for activity. The ethylamine linker further enables attachment of diverse warhead groups through robust amide coupling chemistry, supporting systematic SAR exploration [2]. Researchers should select this building block over the more common methylamine analogs when the project requires expanded conformational flexibility to access distal binding pockets or when the existing patent landscape around methylamine-containing triazolopyridines presents freedom-to-operate concerns .

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (176.22 g/mol), balanced TPSA (56.21 Ų), and presence of both hydrogen bond donor (1) and acceptor (4) functionality make it an attractive fragment for FBDD library construction . Its physicochemical profile adheres to the 'Rule of Three' guidelines for fragments (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, with TPSA <60 Ų being optimal for ligand efficiency) [1]. The primary amine provides a convenient synthetic handle for fragment elaboration, while the 8-methyl group offers a modest lipophilic contact that can be exploited for affinity gains during fragment growth. Compared to the structurally related MRS 1754 fragment series (which has established proof-of-concept for GPCR target engagement with Ki values in the low nanomolar range), the ethylamine variant offers distinct vector geometry for fragment linking strategies [2].

GPCR Modulator Synthesis with Selectivity Requirements

Given the established activity of triazolopyridine derivatives as adenosine receptor antagonists (MRS 1754, Ki = 1.45 nM at A2B) and mGlu2 positive allosteric modulators, CAS 1216202-12-8 serves as a strategic starting material for GPCR modulator programs [1]. The ethylamine linker provides a different trajectory for substituent attachment compared to the methylamine linker in MRS 1754, potentially accessing distinct sub-pockets within GPCR binding sites and enabling selectivity optimization across receptor subtypes. The 8-methyl group contributes to shape complementarity within hydrophobic receptor cavities, while the primary amine allows for late-stage diversification through parallel chemistry approaches. Procurement of this specific building block, rather than generic triazolopyridine analogs, ensures that SAR data generated is directly relevant to the ethylamine series and positions the program for composition-of-matter patent protection [2].

Chemical Biology Probe Development

The target compound is well-suited for the development of chemical biology probes, including affinity-based probes (ABPs) and photoaffinity labeling (PAL) reagents. The primary amine at the terminus of the ethylamine chain can be readily conjugated to biotin, fluorophores (e.g., BODIPY, Cy5), or photoactivatable crosslinkers (e.g., diazirine, benzophenone) using standard NHS-ester or isothiocyanate chemistry . The moderate LogP (0.54) and TPSA (56.21 Ų) suggest adequate cell permeability for intracellular target engagement studies, while the 8-methyl group provides a spectroscopic handle (characteristic NMR chemical shift and MS fragmentation pattern) for probe characterization and target identification workflows [1]. Compared to the methylamine analog series, the ethylamine linker offers a longer spacer that may reduce steric interference between the triazolopyridine pharmacophore and the conjugated reporter group, improving target binding retention in the final probe molecule [2].

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